Dihydroxycarbene

Descripción

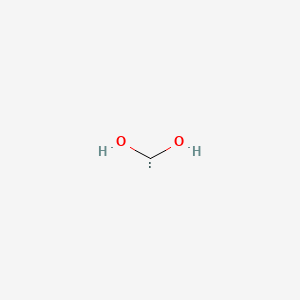

Structure

2D Structure

Propiedades

Número CAS |

71946-83-3 |

|---|---|

Fórmula molecular |

CH2O2 |

Peso molecular |

46.025 g/mol |

InChI |

InChI=1S/CH2O2/c2-1-3/h2-3H |

Clave InChI |

VZOMUUKAVRPMBY-UHFFFAOYSA-N |

SMILES |

[C](O)O |

SMILES canónico |

[C](O)O |

Sinónimos |

dihydroxycarbene |

Origen del producto |

United States |

Theoretical and Computational Investigations of Dihydroxycarbene

Electronic Structure Theory and Bonding Characteristics

The electronic structure of dihydroxycarbene dictates its reactivity and stability. Computational studies have been instrumental in elucidating these characteristics, providing insights into its bonding, spin states, and conformational preferences.

Singlet and Triplet Spin State Energetics

Carbenes, in general, can exist in either singlet or triplet spin states. For this compound, theoretical calculations have shown that the singlet state is the ground state, stabilized by the electron-donating effect of the hydroxyl groups. The singlet-triplet energy gap is significant, with computations indicating a gap of approximately 61.7 kcal/mol, favoring the singlet state aip.org. This substantial gap suggests that the triplet state is considerably less stable and less likely to be populated under typical conditions. The stabilization of the singlet state is attributed to the in-plane, π-electron donation from the oxygen lone pairs into the vacant p-orbital of the carbene carbon aip.org.

Theoretical Elucidation of Molecular Geometries and Conformational Landscape

This compound can adopt different conformations due to rotation around the C-O bonds, leading to s-cis and s-trans rotamers researchgate.netcomporgchem.com. Computational studies, particularly those employing high-level coupled-cluster methods like CCSD(T), have determined the optimized geometries of these conformers comporgchem.comcomporgchem.com. The s-trans,s-trans conformer is generally found to be the most stable comporgchem.com. Experimental gas-phase microwave spectroscopy has confirmed the planar structure of this compound, with excellent agreement between experimental and computed geometric parameters comporgchem.commit.edu. For instance, the C-O bond lengths are calculated to be around 1.335 Å, and the O-C-O angle is approximately 107.30° comporgchem.com. The s-cis,s-cis conformer, while higher in energy, has also been experimentally prepared and studied, showing rapid conversion to the s-cis,s-trans conformer via quantum mechanical tunneling at cryogenic temperatures researchgate.netacs.org.

Table 1: Key Geometric Parameters of this compound (CCSD(T)/cc-pCVQZ)

| Parameter | Experimental Value (Å or deg) | Computed Value (Å or deg) | Reference |

| C-O | 1.335 | 1.336 | comporgchem.com |

| C-O | 1.309 | 1.309 | comporgchem.com |

| O-H (trans) | 0.961 | 0.960 | comporgchem.com |

| O-H (cis) | 0.976 | 0.975 | comporgchem.com |

| O-C-O | 107.30 | 107.25 | comporgchem.com |

| C-O-H (trans) | 106.8 | 106.8 | comporgchem.com |

| C-O-H (cis) | 110.7 | 110.4 | comporgchem.com |

Analysis of Electronic Delocalization and Stabilization Mechanisms

The stability of this compound is significantly influenced by electronic effects. The lone pairs on the oxygen atoms can donate electron density into the vacant p-orbital of the carbene carbon. This π-donation acts as a stabilization mechanism, reducing the electrophilicity of the carbene center aip.orglibretexts.org. This delocalization of electron density contributes to the relatively short C-O bond lengths and the high rotational barrier around these bonds, estimated at 17 kcal mol⁻¹ comporgchem.com. This electronic interaction is crucial for understanding why this compound is a more stable species compared to simpler carbenes like methylene.

Potential Energy Surface Mapping and Reaction Pathways

Computational studies have mapped the potential energy surfaces (PES) of this compound to understand its reactivity, including unimolecular rearrangements and decomposition pathways.

Unimolecular Rearrangement Mechanisms (e.g., Isomerization to Formic Acid)

This compound can undergo unimolecular rearrangement, most notably isomerization to formic acid (HCOOH) mit.edunih.gov. Theoretical calculations suggest that this process can occur via quantum mechanical tunneling, particularly for higher energy conformers like the s-cis,s-cis isomer researchgate.netacs.org. However, compared to simpler hydroxycarbenes, this compound exhibits greater stability against tunneling to formic acid due to its stronger C-O bonds and higher activation barriers comporgchem.commit.edu. The potential energy surface calculations indicate that while tunneling can facilitate the interconversion between rotamers (e.g., s-cis,s-cis to s-cis,s-trans), direct decomposition or a significant tunneling rate to formic acid is less pronounced for the more stable conformers mit.eduacs.org.

Advanced Computational Methodologies in this compound Studies

The study of this compound relies heavily on computational chemistry to elucidate its electronic structure, conformational preferences, and reactivity. Advanced methodologies provide insights that are often inaccessible through direct experimental observation alone, especially for such reactive species.

High-Level Coupled-Cluster Calculations (e.g., CCSD(T))

High-level coupled-cluster (CC) methods, particularly coupled cluster with singles, doubles, and perturbative triples [CCSD(T)], are considered benchmark techniques for achieving high accuracy in electronic structure calculations for molecules like this compound. These methods systematically account for electron correlation, which is crucial for accurately describing the electronic environment and energetics of reactive intermediates.

CCSD(T) calculations have been instrumental in determining the precise geometries and potential energy surfaces (PES) of various this compound conformers. For instance, studies have employed convergent focal point analysis targeting the all-electron coupled cluster with singles, doubles, and perturbative triples at the complete basis set (AE-CCSDT(Q)/CBS) level to precisely map the PES features of DHC. Furthermore, calculations at the frozen-core CCSD(T)/ANO1 level have been used to determine fundamental vibrational frequencies, infrared intensities, and zero-point corrected singlet-triplet energy gaps. Similarly, CCSD(T)/cc-pCVQZ calculations have yielded accurate equilibrium geometries and rotational constants for DHC, aiding in its experimental characterization.

These high-level calculations, despite their significant computational cost (often scaling as O(n⁷)), provide highly reliable data for molecular properties, serving as a critical reference point for validating less computationally intensive methods and for interpreting experimental spectroscopic data.

Table 1: Selected Computational Data for this compound Conformers (Illustrative)

| Property | Method/Level of Theory | Value | Reference |

| CO Bond Length | CCSD(T)/cc-pCVQZ (ab initio) | ~1.32 Å | mit.edu |

| Singlet-Triplet Energy Gap (Zero-Point Corrected) | Frozen-core CCSD(T)/ANO1 | 61.7 kcal/mol | osti.gov |

| Potential Energy Surface Mapping | AE-CCSDT(Q)/CBS | High accuracy | nih.gov, researchgate.net |

Note: Values are representative and may vary slightly based on specific basis sets and computational implementations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational efficiency for studying molecular properties and reactivity. DFT methods investigate the electronic structure of systems by focusing on the electron density rather than the complex many-electron wavefunction.

In the context of this compound, DFT calculations are widely utilized to explore its chemical reactivity, identify stable conformers, and map out reaction pathways. DFT is particularly valuable for investigating the electronic factors that govern DHC's stability and its participation in various chemical transformations, including its proposed role in CO₂ hydrogenation. Furthermore, DFT forms the basis for conceptual density functional theory (CDFT), which provides reactivity indices such as chemical potential, hardness, electrophilicity, and Fukui functions. These indices offer quantitative measures of a molecule's propensity to undergo specific chemical reactions, aiding in the prediction of reaction sites and mechanisms. For example, calculations using functionals like B3LYP with appropriate basis sets are employed to derive these reactivity descriptors.

The relative computational affordability of DFT, especially compared to high-level coupled-cluster methods, allows for the study of larger systems and more complex reaction networks, making it indispensable for detailed mechanistic investigations and catalyst design.

Quantum Mechanical Tunneling (QMT) Dynamics and Kinetic Modeling

A significant aspect of this compound's behavior, particularly when isolated in cryogenic matrices, is its propensity to undergo quantum mechanical tunneling. This phenomenon allows molecules to traverse potential energy barriers even when they lack sufficient classical kinetic energy to do so.

Studies have shown that different conformers of this compound can interconvert via quantum mechanical tunneling. For instance, the s-cis,s-cis conformer of DHC has been observed to convert to the s-cis,s-trans conformer through tunneling with an effective half-life of approximately 22 minutes at 3 K. This tunneling process is a key characteristic of hydroxycarbenes and can significantly influence their observed lifetimes and reaction kinetics. Moreover, QMT has been implicated in decomposition pathways, where DHC might break down into molecules like carbon dioxide (CO₂) and hydrogen (H₂).

Kinetic modeling, often informed by high-level quantum mechanical calculations that provide accurate rate coefficients and thermochemical data, is employed to describe these tunneling dynamics. By integrating tunneling probabilities into kinetic models, researchers can accurately predict the temporal evolution of DHC concentrations and reaction products under various conditions. The understanding of tunneling control—where tunneling dictates reaction outcomes over classical kinetic or thermodynamic control—provides a crucial third paradigm for understanding chemical reactivity, as observed in studies involving DHC and related species.

Table 2: Quantum Mechanical Tunneling Observations in this compound

| Process | Observed Phenomenon | Conditions | Half-life (approx.) | Reference |

| s-cis,s-cis-DHC → s-cis,s-trans-DHC | Conformational tunneling | Cryogenic matrix | 22 min | nih.gov, researchgate.net |

| DHC Decomposition | Tunneling-assisted decay | Cryogenic matrix | Not specified | uni-giessen.de |

Compound List

this compound (DHC)

Formic acid

Carbon dioxide (CO₂)

Hydrogen (H₂)

Carbon monoxide (CO)

Carbonic acid (H₂CO₃)

Methylhydroxycarbene

Glyoxylic acid

Pyruvic acid

Hydroxymethylene

Experimental Generation and Spectroscopic Characterization of Dihydroxycarbene

Methodologies for Laboratory Generation

Several methods have been developed to generate dihydroxycarbene in a controlled laboratory setting, allowing for detailed spectroscopic analysis.

One of the primary methods for generating this compound involves the high-vacuum flash pyrolysis of precursor molecules, with oxalic acid (C₂H₂O₄) being a commonly used starting material comporgchem.comaip.org. This process involves heating oxalic acid to high temperatures under vacuum, causing it to decompose. The pyrolytic decomposition of oxalic acid is known to yield formic acid and this compound aip.orgosti.gov. The reaction pathway typically involves the cleavage of bonds within the oxalic acid molecule, leading to the formation of the carbene species. The efficiency and product distribution can be influenced by factors such as temperature and the specific pyrolysis apparatus used osti.gov.

Neutralization-reionization mass spectrometry (NRMS) has also been instrumental in the generation and characterization of this compound acs.orgnih.gov. In this technique, a precursor molecule, such as oxalic acid, is ionized. The resulting radical cation (HO-C-OH⁺) is then neutralized by electron capture. Following neutralization, the neutral species is reionized, and its fragmentation pattern or survival is analyzed. NRMS studies have demonstrated that this compound can survive intact for short periods (microseconds) after neutralization, indicating the presence of significant barriers to dissociation or rearrangement into other isomers like formic acid nih.gov. These experiments suggest that the carbene formed is primarily in its singlet ground state, with triplet states being less stable or dissociating more readily nih.gov.

Cryogenic Matrix Isolation Spectroscopy

Cryogenic matrix isolation spectroscopy is a powerful technique for stabilizing and studying highly reactive species like this compound.

In matrix isolation spectroscopy, the reactive species is co-deposited with an inert gas, such as argon (Ar), nitrogen (N₂), or neon (Ne), onto a cold surface, typically maintained at cryogenic temperatures (e.g., 10-20 K) fu-berlin.dewikipedia.org. The inert gas acts as a matrix, physically isolating the this compound molecules from each other, thereby preventing bimolecular reactions and stabilizing the species fu-berlin.dewikipedia.org. Argon is frequently used due to its chemical inertness and optical transparency across various spectral regions fu-berlin.de. Studies have successfully trapped this compound in argon matrices, allowing for detailed spectroscopic analysis comporgchem.comaip.orgosti.gov. The choice of matrix gas can influence the spectral resolution and the observed interactions between the guest molecule and the host lattice fu-berlin.dewikipedia.org.

Infrared (IR) spectroscopy is a crucial tool for identifying and characterizing this compound within these matrices. By analyzing the vibrational modes of the trapped molecule, researchers can infer its structure and confirm its identity rsc.orglibretexts.org. The IR spectrum of this compound is typically obtained by comparing experimental data with high-level computational chemistry calculations comporgchem.comosti.gov.

The vibrational frequencies of this compound have been assigned to specific modes, such as the O-H stretching vibrations. For instance, studies have reported experimental IR frequencies for the s-trans,s-trans conformer of this compound, showing excellent agreement with computed values comporgchem.com. These assignments are critical for distinguishing between different conformers of the carbene and for verifying theoretical predictions about its structure comporgchem.comosti.gov.

Table 1: Experimental and Computed Vibrational Frequencies of this compound (s-trans,s-trans conformer)

| Vibration Description | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity (Relative) |

| O-H Stretch (asym.) | 3876.4 | 3633.2 / 3628.6 | weak (w) |

| O-H Stretch (sym.) | 3871.4 | 3625.1 | strong (s) |

| C-O Stretch | 1443.1 | 1386.2 | medium (m) |

| O-H Bend | 1370.5 | 1289.0 / 1287.4 | weak (w) |

| C-O Stretch/Bend | 1157.8 | 1110.3 / 1109.3 | very strong (vs) |

| O-H Bend | 1156.6 | - | very weak (vw) |

| C-O Bend | 742.4 | 706.6 | strong (s) |

| O-C-O Bend | 672.4 | - | - |

| O-H Torsional Mode | 641.6 | - | - |

Note: Intensities are qualitative based on provided descriptions (w=weak, m=medium, s=strong, vs=very strong).

Gas-Phase Spectroscopic Characterization

Beyond matrix isolation, gas-phase spectroscopic techniques have also been employed to elucidate the structure of this compound. Microwave rotational spectroscopy, often combined with high-level ab initio calculations, has provided definitive structural information about this compound in the gas phase illinois.edumit.edunih.gov. These studies have confirmed that this compound is a stable singlet carbene with a planar structure illinois.edumit.edunih.gov. The semi-experimental equilibrium structure, derived from isotopic variants, reveals very short C-O single bonds (approximately 1.32 Å), which is attributed to significant π-donation from the oxygen lone pairs into the empty carbon p orbital comporgchem.commit.edu. This electronic interaction also contributes to a substantial rotational barrier around the C-O bonds comporgchem.com. Gas-phase detection firmly establishes this compound's stability against isomerization, highlighting its importance in atmospheric chemistry and other related fields mit.edunih.gov.

Microwave Rotational Spectroscopy for Precise Structural Determination

Microwave rotational spectroscopy, often in conjunction with high-level ab initio calculations, has been instrumental in determining the precise gas-phase structure of this compound mit.edunih.govescholarship.orgmit.edu. This technique probes the rotational energy levels of molecules, providing highly accurate information about their geometry, including bond lengths and angles.

The first experimental structure determination of this compound was achieved by combining microwave rotational spectroscopy with coupled-cluster calculations. This research utilized five isotopic variants of this compound to derive a semi-experimental equilibrium structure mit.edunih.govescholarship.orgmit.edu. The findings revealed that this compound possesses two very short carbon-oxygen single bonds, measuring approximately 1.32 Å mit.edunih.govescholarship.orgmit.edu. Furthermore, microwave–millimeter-wave DR spectroscopy was employed to confirm assignments and extend measurements to higher frequencies, solidifying the structural data mit.edu. The trans,cis- rotamer was confirmed to have a planar, Cs symmetry structure osti.gov.

Table 1: Key Structural Parameter of this compound

| Bond | Length (Å) |

| C-O | ~1.32 |

Infrared Laser Stark Spectroscopy in Helium Nanodroplets

Infrared laser Stark spectroscopy, particularly when applied to species isolated within helium nanodroplets, offers a powerful method for probing the rovibrational spectra of reactive intermediates like this compound at very low temperatures osti.govresearchgate.netresearchgate.netnih.govaip.org. In these experiments, this compound is generated via the pyrolytic decomposition of oxalic acid and subsequently captured and cooled within helium nanodroplets osti.govresearchgate.netresearchgate.netnih.govaip.org.

The rovibrational bands observed in the OH stretch region have been assigned to different rotamers of this compound, specifically the trans,trans- and trans,cis- configurations osti.govresearchgate.netresearchgate.netnih.govaip.org. These assignments are based on analyses of symmetry types, nuclear spin statistical weights, and comparisons with theoretical calculations osti.govresearchgate.netresearchgate.netnih.govaip.org. A significant contribution of Stark spectroscopy in this context is the determination of the inertial components of the permanent electric dipole moments for these rotamers.

Table 2: Dipole Moment Components of this compound Rotamers

| Rotamer | Dipole Moment Component μa (D) | Dipole Moment Component μb (D) |

| trans,trans- | 0.00 | 0.68(6) |

| trans,cis- | 1.63(3) | 1.50(5) |

The infrared spectra did not reveal evidence for the higher-energy cis,cis- rotamer, which aligns with proposed pyrolytic decomposition mechanisms and theoretical calculations of torsional interconversion barriers osti.govnih.govaip.org.

Advanced Spectroscopic Techniques for Transient Species Identification

As a reactive intermediate, this compound requires specialized techniques for its identification and characterization. Neutralization/reionization mass spectrometry (NRMS) has been employed to produce and study this compound in the gas phase nih.gov. This method involves the neutralization of a radical cation, HOCOH+, formed from the dissociative electron ionization of oxalic acid nih.gov. Subsequent reionization approximately 0.3 microseconds later demonstrated that HOCOH can survive intact, indicating the presence of substantial barriers to dissociation or rearrangement into formic acid nih.gov. Comparative analysis with theoretical calculations suggests that the dissociating molecules are generated in an electronically excited triplet state, while the majority of surviving species are in the singlet ground state nih.gov.

Other advanced spectroscopic techniques, such as transient absorption spectroscopy (TAS), are generally used for characterizing excited states and monitoring photochemical reactions or probing vibrational dynamics of transient species magnitudeinstruments.com. While specific TAS studies on this compound are not detailed in the provided search results, the principle of detecting short-lived intermediates is central to such methods magnitudeinstruments.comchimia.ch.

Compound Names Mentioned:

this compound (HOCOH)

Formic acid (HCOOH)

Oxalic acid

Methylene

Triatomic carbenes

Criegee intermediate (CH2OO)

Methyl fluoride (B91410)

OCS

Ethyl radical

Butyl radicals (n-, s-, i-, tert-butyl)

Benzyl radical

Water

Thionitrous acid (HSNO)

Hydrogen sulfide (B99878) (H2S)

Nitrous oxide (N2O3)

Nitric oxide (NO)

Carbon monoxide (CO)

Carbon dioxide (CO2)

Hydrogen (H2)

Reactivity and Mechanistic Insights Involving Dihydroxycarbene

Unimolecular Transformations and Intramolecular Dynamics

The internal dynamics of dihydroxycarbene, particularly its potential for isomerization and decomposition, have been a subject of significant theoretical investigation.

This compound exists in several conformational isomers, primarily defined by the relative orientation of the hydroxyl groups (s-cis and s-trans). The s-trans,s-trans conformer is generally considered the most stable local minimum on the potential energy surface researchgate.netcomporgchem.com. Unlike simpler carbenes such as hydroxycarbene (HCOH), which rapidly isomerizes to formaldehyde (B43269) via tunneling, this compound demonstrates a greater resistance to such transformations osti.govuga.edubeilstein-journals.org. Theoretical calculations have explored the energy barriers for isomerization, with the conversion of formic acid (a tautomer of this compound) to dihydroxymethylene (this compound) having an estimated barrier of approximately 73.7 kcal/mol aip.org. Studies indicate that the presence of two hydroxyl groups significantly stabilizes the carbene structure, making it less prone to facile unimolecular rearrangement compared to its monohydroxy counterpart comporgchem.comosti.govmit.edu.

Quantum mechanical tunneling plays a crucial role in the unimolecular chemistry of many carbenes, enabling reactions to proceed through potential energy barriers that would be insurmountable via classical thermal activation. For this compound, however, the role of tunneling in its decomposition and rearrangement appears less pronounced than in simpler hydroxycarbenes. While tunneling is a significant factor in the rapid isomerization of hydroxycarbene to formaldehyde uga.edu, this compound has not shown efficient tunneling to its tautomeric aldehyde, formic acid, under similar cryogenic conditions osti.govbeilstein-journals.org. Theoretical studies suggest that the homolysis of this compound from its singlet ground state can be a viable pathway for fragmentation, potentially involving a transition state mcmaster.caacs.org. However, the strong C-O bonds, attributed to π-electron donation from oxygen to the carbene center, contribute to a higher energy barrier for decomposition, making tunneling less dominant for these processes compared to other carbenes comporgchem.com. Preliminary calculations at 400 K suggested that tunneling could significantly enhance the rate of isomerization from this compound to formic acid, making the rate constant over 30 times greater than that for oxalic acid decomposition nycu.edu.tw.

Bimolecular Reaction Pathways

This compound, as a reactive intermediate, readily participates in bimolecular reactions with various substrates, forming new chemical bonds and molecular structures.

Carbenes are known for their ability to insert into sigma bonds, particularly C-H bonds, and to add across pi bonds. This compound can undergo insertion reactions into C-H bonds ontosight.ai. It can also add to carbonyl compounds. Theoretical studies suggest that this compound, unlike some other carbenes, does not readily form stable ylides with formaldehyde; instead, it favors a 1,2-cycloaddition pathway, leading to substituted oxiranes scielo.br. The reaction of this compound with carbon dioxide has also been computationally modeled, indicating a preference for nucleophilic attack at carbon to form zwitterionic intermediates rather than concerted cycloadditions mcmaster.caresearchgate.net. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules.

Cycloaddition reactions are characteristic of carbene chemistry, where the carbene adds across a double or triple bond. This compound can participate in cycloaddition reactions with alkenes to form epoxides ontosight.ai. Theoretical investigations into the reactions of this compound with thiocarbonyl compounds suggest that concerted cycloadditions are disfavored, with nucleophilic attack pathways being more probable mcmaster.caresearchgate.net. Studies on the formation of glycine (B1666218) in interstellar environments have also proposed pathways involving this compound, which may include cycloaddition-like steps with other molecules such as methanimine (B1209239) nih.govrsc.org.

This compound as a Key Intermediate in Chemical Processes

This compound serves as a significant intermediate in a variety of chemical and astrophysical processes. It is considered an unstable tautomeric form of formic acid and a key intermediate in atmospheric chemistry aanda.org. Its presence has been implicated in the thermal decomposition of dicarboxylic acids, which are components of secondary organic aerosols and photochemical smog mit.eduescholarship.org. Furthermore, this compound is thought to be involved in reactions of carbon dioxide and carbon monoxide with water and hydrogen, processes relevant to prebiotic chemistry and reversible hydrogen storage mit.eduescholarship.org. In astrochemistry, it is studied for its potential role in interstellar clouds mit.eduescholarship.org. It also appears in discussions of electrochemical reduction of carbon dioxide, where hydrated CO₂ may be reduced to this compound, subsequently dehydrating to form carbon monoxide pnas.orgresearchgate.net.

Data Tables

Table 1: Conformational Energies of this compound This table presents the relative energies of the different conformers of this compound, as determined by computational studies.

| Conformer | Relative Energy (kcal mol⁻¹) |

| s-trans,s-trans (1tt) | 0.0 |

| s-cis,s-trans (1ct) | 0.1 |

| s-cis,s-cis (1cc) | 6.7 |

Table 2: Dipole Moments of this compound Rotamers The inertial components of the permanent electric dipole moments for the trans,trans- and trans,cis-rotamers of this compound.

| Rotamer | Dipole Components (μa, μb) |

| trans,trans | (0.00, 0.68(6)) |

| trans,cis | (1.63(3), 1.50(5)) |

Table 3: Selected Reaction Barriers and Isomerization Rates Key energetic parameters and kinetic insights related to this compound and its transformations.

| Process | Barrier/Rate Information | Reference |

| This compound → Formic Acid (Isomerization) | Barrier: ~73.7 kcal/mol aip.org | osti.govuga.edubeilstein-journals.orgaip.org |

| This compound → Formic Acid (Tunneling) | Rate constant > 30x oxalic decomposition at 400 K nycu.edu.tw | nycu.edu.tw |

| Hydroxycarbene → Formaldehyde (Tunneling) | Half-life: ~2 h at low temperature uga.edu | uga.edu |

| Hydroxycarbene isomerization barrier | ~30 kcal mol⁻¹ uga.edu | uga.edu |

| Oxalic acid → CO₂ + HOCOH (Decomposition) | Barrier: 33-36 kcal/mol nycu.edu.twacs.org | nycu.edu.twacs.org |

Compound List

this compound (:C(OH)₂)

Formic acid (HCOOH)

Hydroxycarbene (HCOH)

Formaldehyde (CH₂O)

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Water (H₂O)

Hydrogen (H₂)

Methanimine (CH₂=NH)

Oxalic acid (C₂H₂O₄)

Criegee intermediate (CH₂OO)

Epoxides

Carbonyl compounds

Thiocarbonyl compounds

Zwitterionic intermediates

Ylides

Glycine (NH₂CH₂COOH)

Methoxymethanol (CH₃OCH₂OH)

Formyl radical (HCO)

Hydroxymethyl radical (CH₂OH)

Carbon monosulfide (CS)

Formyl chloride (ClCHO)

Chloromethanediol (ClCH(OH)₂)

Dichlorocarbene (:CCl₂)

Ethynylhydroxycarbene (HC≡C-C̈-OH)

Propynal (HC≡C-CHO)

Methyl formate (B1220265) (HCOOCH₃)

Dithioformic acid (HC(SH)₂)

Dithiohydroxy carbene (HC(SH)=S)

Hydroxymethylidyne (COH)

Hydroxymethylene (HCOH)

Methanediol (B1200039) (CH₂(OH)₂)

Hydroxymethyl cation (CH₂OH⁺)

Methylene glycol (CH₂(OH)₂)

Formic acid ion (HCOOH⁺)

this compound ion (HOCOH⁺)

Diboron reagents

Role in the Reduction of Carbon Dioxide with Hydrogen

This compound intermediates have been identified as potentially playing a role in the catalytic reduction of carbon dioxide (CO₂) with hydrogen (H₂). Studies investigating CO₂ hydrogenation on various catalytic surfaces, such as carbon-terminated TaC(111), suggest that pathways leading to products like carbon monoxide (CO) and formic acid (HCOOH) can involve this compound-related species researchgate.net. For instance, the intermediate HOCOH, which is a form of this compound, can be created from the hydrogenation of t-COOH, and subsequent steps in these pathways can lead to CO formation researchgate.net. Furthermore, specific conformers of this compound, namely ct-7 and tt-7, have been implicated in the reduction of CO₂ with H₂ to form formic acid researchgate.netacs.orgresearchgate.netnih.govresearcher.life. These findings suggest that this compound species are not only products of decomposition but can also act as intermediates in reductive processes involving CO₂, contributing to the synthesis of valuable C1 compounds.

Proposed Intermediacy in the Formation of Complex Organic Molecules (e.g., Glycine Precursors)

The potential for this compound and related simple C1 oxygenated species to act as intermediates in the formation of more complex organic molecules, including precursors to biologically relevant compounds like glycine, is an area of interest. This compound (C(OH)₂) is recognized as an unstable tautomer of formic acid and can be generated in the gas phase, for example, through the pyrolysis of oxalic acid wikipedia.org. It is also structurally related to hydroxymethylene (H-C̈-OH), a species that can react with formaldehyde (H₂CO) to form glycolaldehyde (B1209225) wikipedia.org. Formaldehyde itself is a key molecule in prebiotic chemistry, notably in the Miller-Urey experiment, where it, along with other simple inorganic compounds and energy, led to the synthesis of amino acids, including glycine wikipedia.org.

While direct evidence of this compound acting as a direct precursor in the synthesis of glycine is not extensively detailed in the current literature, its close relationship to formaldehyde, a known building block in prebiotic synthesis, suggests a potential role. Research into the formation of complex organic molecules, such as amino acids in interstellar environments, often involves simple C1 and C2 species as starting points rsc.orgchemistryviews.orgastrobiology.commdpi.com. The formation of formaldehyde from methanediol (CH₂(OH)₂), which is a precursor to this compound, further links these species to pathways that could lead to more complex organic structures researchgate.net. Therefore, this compound can be considered a species within the broader family of simple oxygenated carbon compounds that may participate, directly or indirectly, in the complex reaction networks leading to the formation of prebiotic molecules like glycine precursors.

Geometric Parameters of this compound

Studies employing advanced computational and spectroscopic methods have provided detailed insights into the structure of this compound. The following table summarizes key geometric parameters for the this compound molecule, derived from high-level calculations and experimental determinations.

| Parameter | Value (Å or °) | Method/Source |

| C-O Bond Length | ~1.32 | Experimental/Computational comporgchem.com |

| O-C-O Angle | ~105.6 | Experimental/Computational (C₂v all-trans) wikipedia.org |

Note: The precise bond lengths and angles can vary slightly depending on the specific conformer (e.g., s-cis, s-trans, s-trans, s-trans) and the computational level of theory or experimental method used. The value of ~1.32 Å for the C-O single bond is noted as particularly short comporgchem.commit.edu.

Compound List

this compound (C(OH)₂)

Dihydroxymethylene

Carbonous acid

Chloroform (CHCl₃)

Dichlorocarbene (:CCl₂)

Formyl chloride (ClCHO)

Chloromethanediol

Carbon monoxide (CO)

Formic acid (HCOOH)

Carbon dioxide (CO₂)

Hydrogen (H₂)

HOCOH

t-COOH

c-COOH

Formaldehyde (H₂CO)

Glycine

Hydroxymethylene (H-C̈-OH)

Glycolaldehyde

Oxalic acid (H₂C₂O₄)

Methanediol (CH₂(OH)₂)

Ammonia (NH₃)

Hydrogen cyanide (HCN)

Aminoacetonitrile

Formamide

Glycolamide

Methoxy

Methanol (CH₃OH)

Methane (CH₄)

Ethane

Propane

Ethylene

Acetone

t-Butyl alcohol

Acetic acid

Methyl formate

Dimethyl ether

Comparative Studies and Broader Implications in Chemical Sciences

Dihydroxycarbene in Relation to Other Hydroxycarbenes and Related Carbonyl Isomers

This compound (HO-C̈-OH) exhibits a notable stability that distinguishes it from its simpler analogue, hydroxycarbene (H-C̈-OH). This enhanced stability is primarily attributed to the electronic effects of its two hydroxyl groups. As electron-donating substituents, the hydroxyl groups stabilize the electron-deficient carbene center, a key factor in its persistence. nih.govcore.ac.uk In contrast, many other small carbenes with substituents of two or three atoms tend to undergo rapid unimolecular isomerization. core.ac.uk

Computationally, this compound is recognized as one of the most thermodynamically stable isomers within the [CH₂O₂] chemical system, although it is higher in energy than formic acid. mit.edu Its stability is underscored by significant barriers to dissociation or rearrangement to formic acid. nih.gov Experimental studies have confirmed that this compound can be produced in the gas phase and survive intact, demonstrating its existence as a stable species. nih.gov

The structural characteristics of this compound also contribute to its stability. It possesses two very short carbon-oxygen single bonds (approximately 1.32 Å), which are indicative of a strong bond. mit.edunih.gov This bond strength is a result of π-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon. comporgchem.com This interaction is so significant that it creates a substantial rotational barrier of about 17 kcal mol⁻¹ around the C-O bonds. comporgchem.com The activation barrier for the decomposition of this compound is also very high, calculated to be at least 34 kcal mol⁻¹. comporgchem.com

This compound can exist in three different planar conformations: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis. comporgchem.com The s-trans,s-trans conformer is the most stable, with the s-cis,s-trans being only slightly higher in energy. The s-cis,s-cis conformer is significantly less stable. comporgchem.comidc-online.com

| Conformer | Relative Energy (kcal mol⁻¹) |

|---|---|

| s-trans,s-trans (1tt) | 0.0 |

| s-cis,s-trans (1ct) | 0.1 |

| s-cis,s-cis (1cc) | 6.7 |

A key feature that sets this compound apart from other hydroxycarbenes is its resistance to quantum mechanical tunneling. comporgchem.comcomporgchem.com Hydroxycarbene, for instance, is remarkably unstable due to its rapid disappearance through a large energy barrier (nearly 30 kcal mol⁻¹) via tunneling. comporgchem.com In stark contrast, this compound does not readily undergo this type of rearrangement. comporgchem.com

The reasons for this suppressed tunneling are twofold. Firstly, the aforementioned strong and short C-O bonds in this compound mean that a significant geometric change, and thus a long distance, would need to be traversed during the tunneling process, making it less probable. comporgchem.com Secondly, the high activation barrier for its decomposition presents a formidable obstacle for tunneling to occur. comporgchem.com

However, this is not to say that tunneling is entirely absent in the chemistry of this compound. While the more stable conformers are resistant to tunneling towards decomposition, the higher-energy s-cis,s-cis conformer has been shown to convert quickly to the s-cis,s-trans conformer through quantum-mechanical tunneling. nih.gov This transformation occurs with an effective half-life of just 22 minutes at a temperature of 3 K. nih.govuni-giessen.de Computational studies have corroborated this timescale for the rotamerization and also suggest that a direct decomposition of the s-cis,s-cis conformer to H₂ and CO₂ via tunneling might be a minor pathway. nih.govuni-giessen.de This conformer-specific tunneling highlights the nuanced reactivity of this compound, where specific geometries can enable tunneling pathways that are otherwise inaccessible to the more stable forms. uni-giessen.de

Research Significance in Gas-Phase Chemistry and Atmospheric Chemical Processes

The detection of this compound in the gas phase has established it as a stable species that warrants consideration in discussions of the [CH₂O₂] chemical system. mit.edunih.gov This system is of significant interest in atmospheric chemistry as it includes formic acid and the Criegee intermediate (CH₂OO), both of which play crucial roles in atmospheric processes. core.ac.ukmit.edu Despite its thermodynamic stability relative to the Criegee intermediate, this compound has often been overlooked in these discussions. mit.edu

The Criegee intermediate is known for its role in the atmospheric ozonolysis of alkenes and its reactions with atmospheric oxides like NO₂ and SO₂. mit.edu Given that this compound is an isomer of the Criegee intermediate, understanding its own reactivity with common atmospheric species is an important area for future research. core.ac.uk Furthermore, it has been proposed that this compound could be formed through the hydrogenation of the HOCO radical, a species with numerous applications in both atmospheric and combustion chemistry. mit.edu

The study of related hydroxycarbenes, such as methylhydroxycarbene, has shown that they can be important in atmospheric chemistry. acs.org For example, the reaction of methylhydroxycarbene with water can be a significant source of acetaldehyde (B116499) in the troposphere. acs.org This suggests that the reactions of this compound with atmospheric constituents could also have important, yet currently unexplored, implications for atmospheric composition.

Challenges and Advancements in this compound Research

A significant challenge in the study of this compound, and small carbenes in general, is their inherent high reactivity, which makes them difficult to isolate and characterize. mit.edu Historically, hydroxycarbenes were a largely unknown class of compounds until more recent advancements in experimental techniques. uni-giessen.de

A major advancement in this compound research was its first definitive experimental detection and structural characterization in the gas phase using a combination of Fourier transform microwave spectroscopy and high-level coupled-cluster calculations. core.ac.ukmit.edu This work provided a precise semi-experimental equilibrium structure of the trans,cis-isomer and firmly established its stability against isomerization. mit.edu The remarkable agreement between the experimental and computed structures, with bond distances agreeing within 0.001 Å and bond angles within 0.3°, showcases the power of modern computational chemistry in studying such reactive intermediates. comporgchem.com

Further advancements include the successful preparation and isolation of different conformers of this compound at cryogenic temperatures through the pyrolysis of oxalic acid. nih.gov This has allowed for the study of their individual properties, such as the conformer-specific tunneling of the s-cis,s-cis form. uni-giessen.de The ability to generate previously unobserved conformers through near-infrared laser excitation is another significant experimental achievement. uni-giessen.de

Emerging Research Avenues and Future Directions in this compound Chemistry

The confirmation of this compound's stability in the gas phase opens up several avenues for future research. A primary direction is the need to fully understand its reactivity and its potential role in atmospheric processes. mit.edu This includes conducting experiments to investigate its reactions with common atmospheric species to determine its atmospheric fate and impact. core.ac.uk

The study of analogous systems, such as the reaction of methylhydroxycarbene with water, suggests that this compound could participate in similar important atmospheric reactions. acs.org Therefore, detailed kinetic and mechanistic studies of its bimolecular reactions are a crucial next step.

Furthermore, the role of this compound and other simple hydroxycarbenes in extraterrestrial environments and prebiotic chemistry is an area of growing interest. uni-giessen.de Understanding the formation and distribution of these fundamental organic molecules could provide insights into the origins of more complex structures, such as sugars. uni-giessen.de

Finally, the development of new computational tools and methods will continue to be vital for predicting and understanding the behavior of this compound and other reactive intermediates. uni-giessen.de The interplay between high-level computational studies and advanced experimental techniques will be essential for exploring the chemistry of this intriguing molecule.

Q & A

Q. Q1. How can dihydroxycarbene be synthesized in a controlled laboratory environment, and what experimental precautions are necessary to ensure its stability?

Methodological Answer: this compound (HO–C=O–H) is synthesized via thermal extrusion of CO₂ from oxalic acid at low temperatures (e.g., 10 K in an argon matrix) to minimize isomerization . Key precautions include:

- Matrix Isolation : Use cryogenic argon matrices to trap intermediates and prevent quantum tunneling effects that lead to isomerization (e.g., to formaldehyde) .

- Spectroscopic Validation : Employ Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of distinct trans,trans- and trans,cis-conformers .

- Kinetic Control : Optimize heating rates to favor carbene formation over decomposition pathways .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its electronic state?

Methodological Answer:

- Infrared Laser Stark Spectroscopy : Resolves rotational and vibrational modes to distinguish between conformers (e.g., trans,trans vs. trans,cis) in helium nanodroplets .

- Neutralization/Reionization Mass Spectrometry : Provides evidence of carbene stability by detecting intact species post-ionization .

- High-Level Quantum Calculations : Cross-validate experimental spectra with CCSD(T)/cc-pVTZ or CBS-APNO methods to assign vibrational frequencies .

Advanced Research Questions

Q. Q3. How do computational methods (e.g., DFT, MP2, CCSD(T)) differ in predicting this compound’s geometry and thermodynamic stability?

Methodological Answer:

- Geometric Parameters :

- B3LYP/cc-pVTZ : Predicts bond lengths (e.g., C=O: 1.295 Å, O–H: 0.952 Å) but underestimates electron correlation effects .

- MP2 : More accurate for non-covalent interactions but overestimates bond angles (e.g., ∠O–C=O: 104.7° vs. experimental 108.0°) .

- CCSD(T)/CBS-APNO : Gold standard for formation enthalpy (ΔfH(0 K) ≈ 42 kcal/mol) but computationally intensive .

- Recommendation : Use multi-level benchmarking (e.g., MP2 for geometry + CCSD(T) for energy) to balance accuracy and cost .

Q. Q4. What mechanistic insights explain this compound’s preference for decomposition into CO over isomerization to formic acid under specific conditions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control :

- Computational Strategy : Use ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify dominant intermediates .

Q. Q5. How should researchers address discrepancies in reported thermodynamic data (e.g., ΔfH) for this compound across theoretical studies?

Methodological Answer:

- Source of Discrepancies : Variability arises from differences in basis sets (e.g., cc-pVTZ vs. aug-cc-pVQZ) and treatment of electron correlation .

- Resolution Workflow :

- Cross-Check References : Compare against experimentally derived values (e.g., Schreiner’s matrix-isolation ΔfH ≈ 42 kcal/mol) .

- Benchmarking : Validate methods using isodesmic reactions (e.g., relative to dioxirane) to minimize systematic errors .

- Uncertainty Quantification : Report error margins using composite methods like G3 or CBS-QB3 .

Q. Q6. What experimental and computational strategies can resolve contradictions in this compound’s conformational stability (trans,trans vs. trans,cis)?

Methodological Answer:

- Experimental :

- Computational :

- Potential Energy Surface Mapping : Use relaxed scans at the CCSD(T)/cc-pVTZ level to identify minima and transition states .

- Vibrational Mode Analysis : Assign IR peaks to specific conformers via mode-selective isotopic labeling (e.g., ^18O substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.